1-Bromo-1,1-difluoropropan-2-one
Overview
Description
1-Bromo-1,1-difluoropropan-2-one is an organofluorine compound with the molecular formula C3H3BrF2O It is a versatile chemical used in various scientific research fields due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1-difluoropropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1-difluoropropan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Reduction: The compound can be reduced to 1,1-difluoropropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted derivatives (e.g., amines, ethers).
- Alcohols (e.g., 1,1-difluoropropan-2-ol).
- Carboxylic acids and other oxidized products .
Scientific Research Applications
1-Bromo-1,1-difluoropropan-2-one is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1-difluoropropan-2-one involves its reactivity towards nucleophiles. The presence of electronegative fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and biological studies to modify target molecules and study their behavior .
Comparison with Similar Compounds
1-Bromo-1,1,1-trifluoropropan-2-one: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
1-Chloro-1,1-difluoropropan-2-one: Chlorine substitution results in different chemical properties and reactivity.
1-Bromo-1,1-difluoroethanone: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-1,1-difluoropropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2O/c1-2(7)3(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBPMIXVYRLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-37-4 | |
Record name | 1-bromo-1,1-difluoropropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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